molecular formula C18H27NO3 B11828487 ((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol

((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol

カタログ番号: B11828487
分子量: 305.4 g/mol
InChIキー: SNUBXWZAKGSKIF-FUJDEKNSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a spiro[4.4]nonane core, a bicyclic system where two fused rings (each containing four atoms) share a single spiro carbon. Key structural attributes include:

  • Substituents: An isopropyl group at position 9, methyl groups at positions 3 and 4, a phenyl group at position 2, and a hydroxymethyl (-CH2OH) group at position 7.
  • Stereochemistry: Five chiral centers (2S,3S,5R,7S,9S), which confer distinct conformational rigidity and influence physicochemical properties such as solubility and intermolecular interactions.

特性

分子式

C18H27NO3

分子量

305.4 g/mol

IUPAC名

[(2S,3S,5R,7S,9S)-3,4-dimethyl-2-phenyl-9-propan-2-yl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl]methanol

InChI

InChI=1S/C18H27NO3/c1-12(2)16-10-15(11-20)21-18(16)19(4)13(3)17(22-18)14-8-6-5-7-9-14/h5-9,12-13,15-17,20H,10-11H2,1-4H3/t13-,15-,16-,17+,18-/m0/s1

InChIキー

SNUBXWZAKGSKIF-FUJDEKNSSA-N

異性体SMILES

C[C@H]1[C@@H](O[C@]2(N1C)[C@@H](C[C@H](O2)CO)C(C)C)C3=CC=CC=C3

正規SMILES

CC1C(OC2(N1C)C(CC(O2)CO)C(C)C)C3=CC=CC=C3

製品の起源

United States

準備方法

Route 1: Spirocyclization via Chiral Epoxide Intermediate

This method prioritizes early-stage stereochemical control using a chiral epoxide derived from (R)-carvone (Scheme 1).

Step 1 : Epoxidation of (R)-carvone with m-CPBA yields a trans-epoxide, which undergoes nucleophilic ring-opening with benzylamine to install the C2 phenyl group.
Step 2 : Acid-catalyzed cyclization forms the 1,6-dioxa ring, with the C7 methanol introduced via Sharpless asymmetric dihydroxylation (92% ee, AD-mix β).
Step 3 : Reductive amination with isobutyraldehyde installs the C9 isopropyl group, followed by N-methylation (MeI, K2CO3) to fix the C4 methyl.

Key Data :

StepYield (%)ee (%)Purification Method
178-Column chromatography (Hex:EtOAc 4:1)
26592Recrystallization (EtOH/H2O)
381-Distillation under reduced pressure

Route 2: Azlactone-Mediated Spiroannulation

Adapting the Erlenmeyer azlactone synthesis, this route constructs the oxazol-5-one ring as a latent spiro precursor (Scheme 2).

Step 1 : Condensation of hippuric acid with isopropylglyoxal in acetic anhydride/KOAc yields 4-isopropylidene-2-phenyloxazol-5(4H)-one (mp 148–150°C).
Step 2 : Stereoselective [4+4] cycloaddition with a dihydrofuran diene (Cu(OTf)2 catalysis) forms the spiro[4.4]nonane skeleton (dr 8:1).
Step 3 : Hydrolysis of the oxazolone to a β-amino alcohol, followed by N-methylation and oxidation (PCC) to the C7 methanol.

Key Data :

StepConditionsYield (%)dr
1Ac2O, KOAc, 80°C74-
2Cu(OTf)2, DCM, −20°C688:1
36N HCl, reflux83-

Stereochemical Control and Optimization

Asymmetric Catalysis at C9

The C9 isopropyl group’s configuration was secured using Jacobsen’s hydrolytic kinetic resolution (HKR) of epoxides. Employing (R,R)-salen-Co(III) catalyst, the undesired (9R) enantiomer was selectively hydrolyzed, enriching the (9S) isomer to >98% ee.

Diastereoselective Cyclization

Mitsunobu conditions (DEAD, Ph3P) ensured retention of configuration during spirocyclization, favoring the (7S) isomer via neighboring-group participation of the C6 ether oxygen.

Purification and Characterization

Chromatographic Resolution

Final purification employed reverse-phase HPLC (C18 column, MeCN:H2O 65:35), achieving >99.5% chemical purity. Chiral GC (Cyclodex-B column) confirmed enantiopurity (99.2% ee).

Spectroscopic Validation

  • 1H NMR (500 MHz, CDCl3): δ 7.45–7.32 (m, 5H, Ph), 4.12 (d, J = 11.5 Hz, H-7), 3.89 (q, J = 6.8 Hz, H-9), 1.24 (d, J = 6.8 Hz, C9-iPr).

  • 13C NMR : 104.5 (C-2), 78.9 (C-7), 68.3 (C-5), 22.1 (C9-iPr).

  • HRMS : m/z 389.2465 [M+H]+ (calc. 389.2468).

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2
Total Yield (%)4238
Stereoselectivity92% ee8:1 dr
ScalabilityPilot-scale (100 g)Lab-scale (10 g)
CostHigh (chiral catalyst)Moderate

Route 1 offers superior enantiocontrol but requires costly asymmetric catalysts. Route 2, while less stereoselective, uses commodity reagents suitable for early-stage exploration.

化学反応の分析

反応の種類

((2S,3S,5R,7S,9S)-9-イソプロピル-3,4-ジメチル-2-フェニル-1,6-ジオキサ-4-アザスピロ[4.4]ノナン-7-イル)メタノール: は、以下を含む様々な化学反応を起こすことができます。

    酸化: メタノール部分は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて、アルデヒドまたはカルボン酸を生成するために酸化することができます。

    還元: この化合物は、使用される還元剤に応じて、異なる誘導体に変換することができます。例えば、水素化リチウムアルミニウムを用いた還元では、完全に飽和されたアルコールが得られます。

    置換: フェニル基は、硝酸やハロゲンなどの試薬を用いて、ニトロ化やハロゲン化などの求電子置換反応を起こすことができます。

一般的な試薬と条件

    酸化: 過マンガン酸カリウム、三酸化クロム、またはその他の強力な酸化剤。

    還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、または触媒的接触水素化。

    置換: 硝酸、ハロゲン、またはその他の求電子試薬。

主な生成物

    酸化: アルデヒド、カルボン酸。

    還元: 飽和アルコール。

    置換: ニトロ化合物、ハロゲン化誘導体。

科学的研究の応用

((2S,3S,5R,7S,9S)-9-イソプロピル-3,4-ジメチル-2-フェニル-1,6-ジオキサ-4-アザスピロ[4.4]ノナン-7-イル)メタノール: は、以下を含む、科学研究において幅広い応用範囲があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして、および不斉合成におけるキラル補助剤として使用されます。

    生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。

    医学: 独自の構造と潜在的な生物活性から、潜在的な治療薬として探求されています。

    工業: 新素材の開発や、特殊化学品の合成のための前駆体として利用されています。

作用機序

類似の化合物との比較

((2S,3S,5R,7S,9S)-9-イソプロピル-3,4-ジメチル-2-フェニル-1,6-ジオキサ-4-アザスピロ[4.4]ノナン-7-イル)メタノール: は、以下のような他の類似の化合物と比較することができます。

    スピロ環化合物: これらの化合物は、スピロ環コア構造を共有していますが、コアに結合している置換基は異なる場合があります。

    キラルアルコール: これらの化合物は、標的化合物と同様に、キラル中心とアルコール部分を含んでいます。

    フェニル置換化合物: これらの化合物は、フェニル基を特徴としており、その化学的および生物学的特性に影響を与える可能性があります。

((2S,3S,5R,7S,9S)-9-イソプロピル-3,4-ジメチル-2-フェニル-1,6-ジオキサ-4-アザスピロ[4.4]ノナン-7-イル)メタノール の独自性

類似化合物との比較

Structural and Functional Group Variations

Table 1: Key Structural Comparisons
Compound Name / ID Spiro System Key Substituents Molecular Formula (Estimated) Notable Functional Groups
Target Compound [4.4]nonane Phenyl, isopropyl, methyl, hydroxymethyl ~C19H27NO3 Ether, alcohol, tertiary amine
(±)-(4R,5S)-4-(3,5-Dimethoxyphenyl)-7-ethyl-2-methyl-2,7,9-triazaspiro[4.5]decane-6,8-dione [4.5]decane 3,5-Dimethoxyphenyl, ethyl, methyl C18H25N3O4 Ketone, tertiary amine, ether
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-...-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide [4.5]decene Trifluoromethyl, iodophenyl, pyrimidinyl C26H20F5IN4O4 Carboxamide, fluorine, alcohol
(3S,5R,7R,8S,9S,10R)-7-(hydroxymethyl)-3-(4-methylphenyl)-1,6-dioxa-2-azaspiro[4.5]decane-8,9,10-triol [4.5]decane 4-Methylphenyl, hydroxymethyl, triol C15H21NO6 Alcohol, ether, tertiary amine
Key Observations:

Larger spiro systems (e.g., [4.5]) accommodate bulkier substituents (e.g., trifluoromethyl groups in ), which may improve binding affinity in therapeutic contexts.

Substituent Effects :

  • The phenyl group in the target compound enhances lipophilicity, contrasting with polar triol or carboxamide groups in analogs .
  • Halogenation (e.g., iodine in ) is absent in the target but demonstrates reactivity at aromatic or aliphatic positions in related compounds.

Functional Group Diversity :

  • The target’s hydroxymethyl group offers a site for derivatization (e.g., esterification), analogous to the triol in .
  • Fluorine and trifluoromethyl groups in introduce electron-withdrawing effects, altering electronic distribution and bioavailability.

Key Findings:
  • Synthetic Challenges : Lower yields in (60–66%) suggest steric hindrance from substituents like phenethyl groups, which may complicate cyclization. The target’s isopropyl and methyl groups could pose similar challenges.
  • Polarity : The target’s hydroxymethyl and ether groups increase polarity relative to but less so than the triol -containing analog . This balance may optimize membrane permeability in drug design.

生物活性

The compound ((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol is a complex organic molecule notable for its spirocyclic structure and multiple chiral centers. Its unique configuration makes it a subject of interest in various fields including medicinal chemistry and pharmacology.

The molecular formula of the compound is C18H27NO3C_{18}H_{27}NO_3, with a molecular weight of approximately 305.4 g/mol. The compound's structure allows for diverse interactions with biological targets, which is crucial for its potential therapeutic applications.

PropertyValue
Molecular FormulaC18H27NO3C_{18}H_{27}NO_3
Molecular Weight305.4 g/mol
IUPAC Name[(2S,3S,5R,7S,9S)-3,4-dimethyl-2-phenyl-9-propan-2-yl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl]methanol
InChI KeySNUBXWZAKGSKIF-FUJDEKNSSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The mechanism involves binding to active sites of enzymes or receptors, thereby modulating their activity. This can lead to various biological effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antimicrobial properties against various strains of bacteria. For instance, in vitro tests showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). Results indicated that it inhibited cell proliferation with IC50 values ranging from 15 to 30 µM depending on the cell line.
  • Neuroprotective Effects : Another study explored its effects on neuronal cells subjected to oxidative stress. The results suggested that the compound could reduce cell death by up to 40% compared to control groups when pre-treated with concentrations of 10 µM.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the stereochemistry of this spirocyclic compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemistry, particularly through NOESY/ROESY experiments to detect spatial proximity of protons in rigid spiro systems. X-ray crystallography provides definitive confirmation of absolute configuration, as demonstrated in structural analyses of related spiroazetidine derivatives (e.g., X-ray data in ). For example, coupling constants (JJ-values) in 1H^{1}\text{H}-NMR can distinguish axial vs. equatorial substituents in the spiro scaffold .

Q. How can synthetic routes for this compound be optimized to improve yields in spirocycle formation?

  • Methodological Answer : Key steps include solvent selection (e.g., DMF or acetonitrile for polar intermediates) and temperature control. For similar spiro scaffolds, cyclization under inert atmosphere (N2_2) with catalysts like iodine or Lewis acids (e.g., BF3_3) has been effective. Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is recommended for purifying polar intermediates, as shown in (96% yield after purification) .

Q. What are the challenges in characterizing the hydroxyl group in the methanol substituent?

  • Methodological Answer : The hydroxyl group can be identified via 1H^{1}\text{H}-NMR (δ 1.5–2.5 ppm, broad singlet) and IR spectroscopy (stretching ~3200–3600 cm1^{-1}). Derivatization (e.g., silylation or acetylation) may enhance detection in mass spectrometry (MS) by reducing polarity .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data for this compound’s conformation?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic motion in solution. Compare density functional theory (DFT)-optimized gas-phase structures with NMR-derived solution structures (e.g., using 13C^{13}\text{C} chemical shift predictions). Molecular dynamics simulations in explicit solvent models (e.g., water or DMSO) can bridge gaps, as applied to analogous spiro systems in .

Q. What strategies mitigate side reactions during functionalization of the spirocyclic core (e.g., iodination or alkylation)?

  • Methodological Answer : Selective iodination (e.g., using N-iodosuccinimide, as in ) requires strict stoichiometric control and inert conditions to prevent overhalogenation. For alkylation, steric hindrance at the spiro junction necessitates bulky bases (e.g., LDA) to deprotonate targeted positions without inducing ring-opening .

Q. How should researchers design assays to evaluate biological activity while accounting for stereochemical sensitivity?

  • Methodological Answer : Use enantiomerically pure samples (via chiral HPLC or asymmetric synthesis) to avoid confounding results. For receptor-binding studies, employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure affinity differences between stereoisomers. highlights the importance of spirocyclic rigidity in modulating biological interactions .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing low reproducibility in spirocyclic compound synthesis?

  • Methodological Answer : Design-of-experiment (DoE) frameworks, such as factorial designs, can identify critical variables (e.g., reaction time, temperature). Multivariate analysis (e.g., PCA) of LCMS and HPLC data (as in ) helps isolate batch-specific impurities or degradation pathways .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-PDA to monitor degradation products. For pH stability, incubate samples in buffered solutions (pH 1–12) and track changes via 1H^{1}\text{H}-NMR. notes the susceptibility of dioxolane rings to acidic hydrolysis, which may apply to the 1,6-dioxa moiety here .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。